Dihydrourocanate

Description

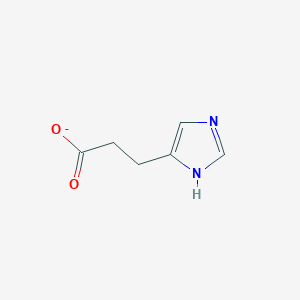

Structure

3D Structure

Properties

Molecular Formula |

C6H7N2O2- |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)/p-1 |

InChI Key |

ZCKYOWGFRHAZIQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(NC=N1)CCC(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways of Dihydrourocanate Metabolism

The breakdown of histidine, or histidine catabolism, is a multi-step process that occurs in various organisms, including mammals and bacteria. ontosight.aiontosight.ai This pathway is vital for managing histidine levels and generating other important metabolic molecules. ontosight.ai Dihydrourocanate is formed in the latter part of this pathway.

Initial Deamination: Histidine to Urocanate (via Histidine Ammonia-Lyase)

The catabolism of histidine begins with the action of the enzyme histidine ammonia-lyase (HAL), also known as histidase. ontosight.aigoogle.com This enzyme catalyzes the non-oxidative deamination of L-histidine, removing an ammonia (B1221849) group to form trans-urocanate. ontosight.aigoogle.comigem.org This initial step is the primary regulatory point in the histidine degradation pathway. nih.gov HAL is found in the liver and skin of vertebrates, as well as in various bacteria like Pseudomonas putida. igem.orgnih.gov The enzyme is specific to L-histidine and can be inhibited by compounds such as D-histidine and imidazole (B134444). igem.org While the reaction primarily proceeds in the direction of urocanate formation, under specific in vitro conditions of high ammonia concentration and alkaline pH, the reverse reaction to synthesize histidine can occur. nih.gov

Terminal Reduction: Urocanate to Dihydrourocanate (via Urocanate Reductase)

The final step leading to the formation of dihydrourocanate is the reduction of urocanate, a reaction catalyzed by the enzyme urocanate reductase (UrdA). uniprot.orgnih.gov This enzyme facilitates the two-electron reduction of urocanate to produce dihydrourocanate. uniprot.orguniprot.org This process is part of an anaerobic respiratory pathway in certain bacteria, such as Shewanella oneidensis, allowing them to use urocanate as a terminal electron acceptor for growth in environments lacking other electron acceptors. nih.govuniprot.org The gene encoding this enzyme, urdA, has been identified in various bacterial genera. nih.govgoogle.com

Enzymology of Urocanate Reductase (UrdA, EC:1.3.99.33)

Urocanate reductase (UrdA) is a key enzyme in the anaerobic metabolism of urocanate. nih.gov Its formal systematic name is dihydrourocanate:acceptor oxidoreductase. enzyme-database.org

Enzyme Classification and Functional Properties

Urocanate reductase belongs to the oxidoreductase class of enzymes, specifically those acting on the CH-CH group of donors with an unknown physiological acceptor. enzyme-database.orgkegg.jp It is a member of the FAD-dependent oxidoreductase 2 family, a group of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze a variety of redox reactions. ebi.ac.uk This family also includes enzymes involved in processes like steroid degradation and the reduction of other unsaturated compounds. ebi.ac.uk The enzyme from Shewanella oneidensis has been structurally characterized, providing insights into its catalytic mechanism. rcsb.orgnih.gov

Cofactor Requirements and Redox Chemistry

Urocanate reductase is a flavoprotein, meaning it requires flavin cofactors for its activity. uniprot.orgnih.gov Specifically, the enzyme in Shewanella oneidensis binds one molecule of FAD non-covalently and one molecule of flavin mononucleotide (FMN) covalently per subunit. uniprot.orgenzyme-database.orgkegg.jp In some bacteria, like Lactiplantibacillus plantarum, the enzyme is noted to bind one FAD and two FMN molecules per subunit, with one FMN being covalently attached. uniprot.org The redox chemistry involves the transfer of two electrons to urocanate. uniprot.orguniprot.org The reaction is initiated by the formation of a charge-transfer complex between the reduced FAD cofactor and urocanate. nih.gov

Substrate Specificity and Reaction Kinetics

Urocanate reductase exhibits high specificity for its substrate, urocanate. nih.govuniprot.org Studies on the enzyme from Shewanella oneidensis have shown that it does not effectively reduce other unsaturated organic acids such as cinnamate, acrylic acid, crotonic acid, fumaric acid, or orotic acid. uniprot.org The enzyme displays a high affinity for urocanate, with a Michaelis constant (Km) value of less than 10 µM, and a high turnover rate (kcat) of 360 s-1 at pH 7.0. nih.govuniprot.org The active site contains key residues, such as Arginine 411, which acts as a proton donor to urocanate during the hydride transfer from the reduced FAD. nih.gov

| Enzyme/Substrate | Km (µM) | kcat (s-1) | Organism |

| Urocanate Reductase / Urocanate | < 10 | 360 | Shewanella oneidensis |

| Acrylate Reductase / Acrylate | 16 ± 1 | 19 ± 1 | Vibrio harveyi |

| Acrylate Reductase / Methacrylate | 690 ± 140 | 2.5 ± 0.2 | Vibrio harveyi |

Intermediates and Related Metabolites in the Histidine Degradation Cascade

The catabolism of the essential amino acid L-histidine is a significant metabolic pathway that converts histidine into glutamate (B1630785), which can then enter the central carbon metabolism. This process involves a series of enzymatic steps and key intermediates. While the primary pathway in vertebrates proceeds through hydration of urocanate, certain anaerobic pathways, particularly in gut microbiota, utilize a reduction step that produces dihydrourocanate. This section details the intermediates and related metabolites of this complex cascade.

The degradation of histidine begins with the deamination of histidine to urocanate. From this point, the pathway can diverge. The principal route in mammals involves the hydration of urocanate. However, an alternative pathway present in various bacteria involves the reduction of urocanate to dihydrourocanate. nih.govgoogle.com

Key Intermediates and their Roles:

L-Histidine: As an essential amino acid, L-histidine is the starting substrate for this catabolic pathway. creative-proteomics.com The process is initiated by the enzyme histidine ammonia-lyase (also known as histidase), which removes an amino group from histidine to form urocanate and ammonia. atamanchemicals.comnih.gov

Urocanate (Urocanic Acid): This α,β-unsaturated carboxylate is a pivotal intermediate in histidine metabolism, standing at a metabolic branch point. nih.govresearchgate.net In vertebrates, urocanate is primarily found in the liver and skin. creative-proteomics.com It also acts as a physiological inducer of the enzymes in the histidine degradation pathway. nih.govresearchgate.net The fate of urocanate determines the subsequent metabolites in the cascade.

Dihydrourocanate (Imidazole Propionate): In an alternative anaerobic pathway, urocanate serves as a terminal electron acceptor and is reduced to dihydrourocanate. nih.govuniprot.org This reaction is catalyzed by the flavin-containing enzyme urocanate reductase (UrdA), an activity identified in various bacteria, including those within the human gut microbiome such as Lactiplantibacillus plantarum. nih.govuniprot.org Dihydrourocanate is not an intermediate in the main human pathway for histidine degradation but is a significant microbial metabolite. uniprot.orgresearchgate.net Research has highlighted that microbially-produced dihydrourocanate (imidazole propionate) is elevated in individuals with type 2 diabetes and may impair glucose tolerance. uniprot.orgresearchgate.netresearchgate.net

4-Imidazolone-5-propionate: In the primary catabolic pathway in humans and other vertebrates, urocanate is hydrated by the enzyme urocanate hydratase (urocanase) to form 4-imidazolone-5-propionate. ontosight.aiwikipedia.org This enzyme-catalyzed addition of water across the double bond of urocanate is a crucial step leading towards the formation of glutamate. wikipedia.orgontosight.ai

N-Formiminoglutamate (FIGLU): 4-Imidazolone-5-propionate is subsequently hydrolyzed by the enzyme imidazolonepropionase, which opens the imidazole ring to form N-formiminoglutamate (FIGLU). atamanchemicals.comontosight.ai FIGLU is a key intermediate whose further metabolism is dependent on the vitamin folate. wikipedia.org

L-Glutamate: The final stage of this pathway involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a reaction catalyzed by glutamate formiminotransferase. atamanchemicals.comresearchgate.net This reaction yields L-glutamate and 5-formiminotetrahydrofolate. researchgate.net L-glutamate can then be deaminated to α-ketoglutarate, which enters the citric acid cycle, or be used in the synthesis of other amino acids. atamanchemicals.comontosight.ai The dependence of this final step on folate means that a deficiency in this vitamin can lead to the accumulation and excretion of FIGLU in the urine, making it a clinical biomarker for folate status. wikipedia.orgnih.govcapes.gov.br

The following table summarizes the key enzymes and reactions in the histidine degradation cascade, highlighting the branch point leading to dihydrourocanate.

Table 1: Key Reactions in the Histidine Degradation Cascade

| Starting Metabolite | Enzyme | Product | Pathway |

|---|---|---|---|

| L-Histidine | Histidine ammonia-lyase | Urocanate | Universal First Step |

| Urocanate | Urocanate hydratase (Urocanase) | 4-Imidazolone-5-propionate | Main Catabolic Pathway (Aerobic) |

| Urocanate | Urocanate reductase (UrdA) | Dihydrourocanate | Alternative Pathway (Anaerobic/Bacterial) |

| 4-Imidazolone-5-propionate | Imidazolonepropionase | N-Formiminoglutamate (FIGLU) | Main Catabolic Pathway |

Compound Index

Genetic and Microbiological Aspects of Dihydrourocanate Production

Microbial Origin and Contributing Species

Role of Gut Microbiota as a Primary Source

The gut microbiome is the principal site of dihydrourocanate synthesis within the human body. nih.govchemfont.ca The process begins with dietary histidine, which is converted to urocanate by the action of histidine ammonia-lyase. nih.gov Subsequently, specific gut bacteria reduce urocanate to dihydrourocanate. nih.govchemfont.ca The composition and metabolic state of the gut microbiota significantly influence the levels of dihydrourocanate produced. researchgate.net For instance, microbial dysbiosis, such as a decrease in short-chain fatty acid-producing bacteria, can lead to an increase in intestinal pH, creating a more favorable environment for the activity of urocanate reductase, the key enzyme in dihydrourocanate production. nih.gov

Identification and Characterization of Key Bacterial Strains (e.g., Shewanella oneidensis MR-1, Lactiplantibacillus plantarum, Aerococcus urinae, Streptococcus mutans)

Several bacterial species have been identified as producers of dihydrourocanate. A large-scale screening for the gene encoding urocanate reductase (urdA) has pinpointed bacteria with specific homologs of this gene as authentic producers. nih.govresearchgate.net

Shewanella oneidensis MR-1 : This facultatively anaerobic bacterium is notable for its diverse respiratory capabilities. nih.gov It possesses the urdA gene and can utilize urocanate as a terminal electron acceptor during anaerobic growth. uniprot.orgqmul.ac.uknih.gov The urocanate reductase in S. oneidensis MR-1 is a flavin-containing enzyme with high affinity and specificity for urocanate. nih.govebi.ac.uk

Lactiplantibacillus plantarum : A widespread lactic acid bacterium found in many fermented foods and the gastrointestinal tract, L. plantarum is also a known producer of dihydrourocanate. uniprot.orgwikipedia.org The strain ATCC BAA-793 / WCFS1, in particular, has been shown to possess the urdA gene and catalyze the reduction of urocanate. uniprot.orgebi.ac.uk

Aerococcus urinae : This Gram-positive coccus is primarily associated with urinary tract infections, especially in older adults. nih.govwikipedia.org It is among the bacterial species identified as harboring urdA homologs and contributing to dihydrourocanate production. nih.govresearchgate.net

Streptococcus mutans : A common inhabitant of the human oral cavity, S. mutans is a primary contributor to tooth decay. wikipedia.org This bacterium also carries the genetic machinery for dihydrourocanate synthesis and has been implicated in its production within the gut. nih.govresearchgate.net

Other identified bacterial producers include Anaerococcus prevotii, Adlercreutzia equolifaciens, and Eggerthella lenta. nih.govresearchgate.net

Table 1: Key Bacterial Strains Involved in Dihydrourocanate Production

| Bacterial Strain | Key Characteristics | Role in Dihydrourocanate Production |

|---|---|---|

| ***Shewanella oneidensis* MR-1** | Facultatively anaerobic, versatile respiratory capabilities. nih.gov | Possesses the urdA gene and utilizes urocanate as a terminal electron acceptor. uniprot.orgqmul.ac.uknih.gov |

| Lactiplantibacillus plantarum | Widespread lactic acid bacterium found in fermented foods and the gut. wikipedia.org | Contains the urdA gene and catalyzes the reduction of urocanate. uniprot.orgebi.ac.uk |

| Aerococcus urinae | Gram-positive coccus, often associated with urinary tract infections. nih.govwikipedia.org | Harbors urdA homologs and contributes to dihydrourocanate synthesis. nih.govresearchgate.net |

| Streptococcus mutans | Gram-positive coccus found in the oral cavity, linked to dental caries. wikipedia.org | Carries the genetic machinery for dihydrourocanate production. nih.govresearchgate.net |

Molecular Genetics of the urdA Gene

Gene Encoding Urocanate Reductase

The production of dihydrourocanate is catalyzed by the enzyme urocanate reductase (EC 1.3.99.33), which is encoded by the urdA gene. qmul.ac.uknih.govuniprot.org This enzyme facilitates the two-electron reduction of urocanate to dihydrourocanate. uniprot.orguniprot.org The reaction can be summarized as: dihydrourocanate + acceptor = urocanate + reduced acceptor. qmul.ac.ukcreative-enzymes.com The urocanate reductase enzyme in Shewanella oneidensis MR-1 contains both a non-covalently bound FAD and a covalently bound FMN as cofactors. qmul.ac.ukcreative-enzymes.com In Lactiplantibacillus plantarum, the enzyme also utilizes FAD and FMN. uniprot.org

Genomic Distribution and Homology Across Microbial Taxa

Homologs of the urdA gene are present in various bacterial genera. nih.gov Genomic analysis has revealed the presence of urdA homologs in diverse taxa, including Shewanella, Fusobacterium, and Clostridium, which includes the human pathogen Clostridium tetani. nih.govebi.ac.uk Large-scale screening has identified bacteria with specific "Y"- or "M"-UrdA homologs as the primary producers of dihydrourocanate from urocanate. nih.govresearchgate.net Interestingly, the urdA gene name has also been associated with a putative Helix-loop-helix DNA binding domain protein in the fungus Aspergillus nidulans, where it is involved in regulating development and secondary metabolism, indicating the name may be used for functionally distinct genes in different organisms. niu.edunih.gov

Table 2: Genomic and Enzymatic Details of Urocanate Reductase (urdA)

| Feature | Description | Source Organisms |

|---|---|---|

| Gene Name | urdA | Shewanella oneidensis, Lactiplantibacillus plantarum, Aerococcus urinae, Streptococcus mutans nih.govresearchgate.netuniprot.orguniprot.org |

| Enzyme | Urocanate reductase (EC 1.3.99.33) | Shewanella oneidensis, Lactiplantibacillus plantarum uniprot.orgqmul.ac.ukuniprot.org |

| Reaction | Dihydrourocanate + acceptor ⇌ Urocanate + reduced acceptor | General qmul.ac.ukcreative-enzymes.com |

| Cofactors | FAD, FMN | Shewanella oneidensis, Lactiplantibacillus plantarum qmul.ac.ukuniprot.orgcreative-enzymes.com |

| Genomic Distribution | Found in various bacterial genera including Shewanella, Fusobacterium, and Clostridium. nih.govebi.ac.uk | Bacteria |

Regulatory Mechanisms of Microbial Production

The production of dihydrourocanate by gut microbiota is subject to regulation by environmental and host factors. The expression of the histidine utilization (hut) system, which includes the pathway for urocanate formation, is often induced by the presence of histidine and can be subject to catabolite repression. researchgate.net

In Shewanella oneidensis, the activity of urocanate reductase is induced by its substrate, urocanate, under anaerobic conditions. nih.govebi.ac.uk This allows the bacterium to use urocanate as a sole terminal electron acceptor for anaerobic respiration, providing a competitive advantage in specific anaerobic niches. uniprot.orgnih.gov

Transcriptional Induction by Urocanate

The expression of the hut genes, which encode the enzymes for histidine degradation, is primarily controlled at the transcriptional level through a negative regulatory mechanism. In many Gram-negative bacteria, such as Pseudomonas and Salmonella typhimurium, this regulation is mediated by the HutC repressor protein. researchgate.netnih.govpnas.org HutC is a member of the GntR/HutC family of transcriptional regulators. nih.govresearchgate.net

In the absence of histidine or its derivatives, the HutC protein binds to specific operator regions within the promoters of the hut operons. nih.govoup.com This binding physically blocks RNA polymerase from initiating transcription, effectively shutting down the expression of the hut genes. khanacademy.org

The key molecule that triggers the expression of the hut operon is not histidine itself, but its first degradation product, urocanate. nih.govnih.govresearchgate.net Urocanate functions as the direct physiological inducer. researchgate.net When histidine is taken up by the cell, it is converted to urocanate by the enzyme histidase (HutH). nih.gov This newly synthesized urocanate then binds directly to the HutC repressor protein. nih.gov The binding of urocanate induces a conformational change in the HutC protein, which reduces its affinity for the DNA operator sites. pnas.orgnih.gov Consequently, the HutC repressor detaches from the DNA, lifting the repression and allowing the transcription of the hut operons to proceed. pnas.orgnih.gov

This induction mechanism has been confirmed through various molecular biology techniques. For instance, electrophoretic mobility shift assays (EMSA) have demonstrated that purified HutC protein can bind to DNA fragments containing the hut promoter region, and that this binding is specifically disrupted by the addition of urocanate in a concentration-dependent manner. nih.govresearchgate.net Furthermore, DNase I footprinting has precisely mapped the HutC binding sites on the promoter and shown that urocanate's presence prevents this protection. nih.govresearchgate.net

In Pseudomonas fluorescens SBW25, the hut locus is organized into three distinct transcriptional units: hutF, hutCD, and a large operon spanning from hutU to hutG. All three of these units are negatively regulated by the HutC repressor, with urocanate acting as the inducer. researchgate.net This elegant regulatory system ensures that the enzymes for histidine and urocanate catabolism are only produced when their substrate is available, preventing wasteful protein synthesis. nih.govresearchgate.net

Catabolite Repression and Other Gene Expression Control Factors

Beyond specific induction by urocanate, the expression of the hut genes is also subject to global metabolic control systems, most notably catabolite repression. researchgate.netnih.gov This is a common regulatory mechanism in bacteria that prioritizes the use of preferred carbon sources, such as glucose, over less favorable ones like histidine. nih.gov When a preferred carbon source is available, the expression of operons for metabolizing alternative sources is repressed. nih.govresearchgate.net

The mechanisms of catabolite repression vary between different groups of bacteria. nih.gov In enteric bacteria like Klebsiella aerogenes, catabolite repression of the hut system is well-understood and involves the catabolite activator protein (CAP, also known as CRP) and cyclic AMP (cAMP). nih.gov Low glucose levels lead to high cAMP levels, which binds to CAP, and the CAP-cAMP complex then activates the transcription of the hut operons. nih.gov

In pseudomonads, however, the mechanism of carbon catabolite repression (CCR) is distinct and does not rely on the CAP-cAMP system. researchgate.netnih.gov Research in Pseudomonas putida and P. fluorescens suggests that CCR of the hut pathway occurs at the post-transcriptional level. oup.com This process is mediated by the Crc/Hfq protein complex. oup.com In the presence of preferred carbon sources like succinate, the Crc/Hfq complex is thought to bind to specific AAnAAnAA motifs within the mRNA transcripts of hut genes, particularly those encoding the transporters (hutT) and the initial enzymes (hutH and hutU). oup.com This binding is believed to inhibit the translation of these mRNAs, thereby preventing the synthesis of the Hut proteins. oup.com

In addition to negative regulation by HutC and catabolite repression, the hut operons are also subject to positive control. In P. fluorescens, the two-component regulatory systems CbrAB and NtrBC are essential for activating hut gene expression. researchgate.netoup.com

CbrAB system : The sensor kinase CbrA and the response regulator CbrB are required for hut expression when histidine is the sole source of carbon and nitrogen. CbrB acts as a transcriptional activator for the σ⁵⁴-dependent promoter of the hutU operon. researchgate.netresearchgate.net

NtrBC system : This nitrogen regulatory system, composed of the sensor kinase NtrB and the response regulator NtrC, is primarily involved when histidine is used as the sole nitrogen source. researchgate.net

Another layer of control is provided by the hutD gene in P. fluorescens, which is co-transcribed with hutC. researchgate.net HutD appears to function independently of HutC and acts as a "governor," setting an upper limit to the level of hut pathway activity. researchgate.net In the pathogenic bacterium Brucella abortus, urocanic acid, in conjunction with a specific acidic pH, has been shown to regulate the expression of the virulence regulator VjbR at a post-transcriptional level, highlighting the diverse roles of this metabolite in bacterial physiology. nih.govnih.gov

Molecular Mechanisms of Dihydrourocanate Action

Modulation of Cellular Signaling Pathways

Dihydrourocanate directly interferes with crucial cellular signaling networks that govern metabolic processes, particularly those related to insulin (B600854) action and energy sensing.

Research has elucidated a primary mechanism by which Dihydrourocanate impairs cellular function through the activation of a specific stress-activated protein kinase pathway. nih.gov Mechanistically, Dihydrourocanate triggers the activation of the p38γ mitogen-activated protein kinase (MAPK), a member of the p38 MAPK family. nih.govnih.gov This activation initiates a downstream signaling cascade, starting with the phosphorylation of the signaling adaptor protein p62. nih.govnih.gov

Phosphorylated p62 then promotes the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govresearchgate.net The activation of mTORC1 is a pivotal event that leads to the subsequent phosphorylation and ultimate degradation of Insulin Receptor Substrate 1 (IRS1) and Insulin Receptor Substrate 2 (IRS2). nih.gov Since IRS1 and IRS2 are critical mediators of insulin signaling, their degradation effectively disrupts the cell's ability to respond to insulin, contributing to impaired glucose tolerance. nih.govresearchgate.net Elevated levels of phosphorylated p62 and the mTORC1 substrate S6K1 have been observed in human liver tissue, underscoring the clinical relevance of the ImP-induced p62/mTORC1 pathway in impairing insulin signaling. nih.gov

Table 1: Dihydrourocanate-Mediated Activation of the p38γ/p62/mTORC1 Pathway

| Step | Molecule/Complex | Action | Consequence |

|---|---|---|---|

| 1 | Dihydrourocanate | Binds to and activates p38γ MAPK | Initiates signaling cascade |

| 2 | p38γ MAPK | Phosphorylates p62 | Activates p62 |

| 3 | Phosphorylated p62 | Activates mTORC1 | Promotes downstream phosphorylation |

| 4 | mTORC1 | Phosphorylates IRS1 and IRS2 | Marks substrates for degradation |

| 5 | IRS1 and IRS2 | Degraded | Impaired insulin signaling |

This table summarizes the sequential activation of the p38γ/p62/mTORC1 signaling cascade initiated by Dihydrourocanate.

Beyond the mTORC1 pathway, Dihydrourocanate also exerts influence over the Akt/AMPK signaling axis, another cornerstone of cellular metabolism and energy homeostasis. nih.gov The 5'-AMP-activated protein kinase (AMPK) acts as a crucial cellular energy sensor; its activation stimulates ATP-generating processes like glucose uptake and fatty acid oxidation while inhibiting ATP-consuming pathways. anygenes.com The Akt pathway is central to cell growth, survival, and glucose metabolism. nih.govuwc.ac.za

Studies have revealed that Dihydrourocanate can inhibit the hypoglycemic activity of metformin, a first-line therapeutic for type 2 diabetes, through the p38γ/Akt/AMPK pathway. nih.gov This finding suggests that Dihydrourocanate, by activating p38γ, creates a downstream inhibitory effect on the Akt/AMPK axis, thereby counteracting the beneficial metabolic effects of treatments that rely on this pathway. nih.gov The interplay is complex, as AMPK activation can sometimes be required for downstream Akt signaling in response to certain stressors. mdpi.com Dihydrourocanate's ability to disrupt this balance highlights its potent role as a modulator of cellular metabolic responses.

Activation of the p38γ/p62/mTORC1 Signaling Cascade

Molecular Interactions and Ligand Binding

The signaling effects of Dihydrourocanate are rooted in its ability to directly interact with and modulate the activity of key enzymes.

The activation of p38γ by Dihydrourocanate is not an indirect effect but is the result of a direct molecular interaction. nih.gov Structural analysis has confirmed that Dihydrourocanate binds directly within the adenosine (B11128) triphosphate (ATP) binding pocket of the p38γ enzyme. nih.gov The ATP-binding pocket is a highly conserved region within protein kinases where ATP binds to provide the phosphate (B84403) group for phosphorylation. nih.gov By occupying this pocket, small molecule inhibitors can competitively block the kinase's activity. nih.govplos.org

The specificity of this interaction is notable, as the ATP-binding pockets of p38γ and p38δ differ from those of the more widely studied p38α and p38β isoforms, making them insensitive to many common p38 inhibitors. nih.gov The binding of Dihydrourocanate to this site on p38γ is the foundational event that triggers the downstream signaling disruptions, including the activation of mTORC1 and inhibition of the Akt/AMPK axis. nih.gov In silico analyses have suggested that other compounds could potentially compete with Dihydrourocanate for this binding site, opening avenues for therapeutic strategies to counteract its effects. nih.gov

Table 2: Molecular Interaction of Dihydrourocanate

| Ligand | Target Enzyme | Binding Site | Type of Interaction |

|---|

This table specifies the direct molecular interaction between Dihydrourocanate and its primary enzymatic target.

Interconnections with Host Metabolic Regulation

The molecular actions of Dihydrourocanate have significant consequences for the metabolic health of the host, particularly concerning the regulation of blood sugar.

Dihydrourocanate directly impairs glucose homeostasis, which is the process of maintaining blood glucose levels within a narrow, healthy range. nih.govwikipedia.orgatrainceu.com The primary mechanism for this disruption is the attenuation of insulin signaling. nih.govresearchgate.net As detailed previously, Dihydrourocanate's activation of the p38γ/p62/mTORC1 pathway leads to the degradation of IRS1 and IRS2. nih.gov These substrate proteins are essential for transmitting the insulin signal from the receptor on the cell surface to intracellular pathways that promote glucose uptake from the blood into tissues like skeletal muscle and adipose tissue. nih.gov By causing the loss of IRS1 and IRS2, Dihydrourocanate effectively induces a state of insulin resistance at the molecular level, leading to impaired glucose tolerance. nih.gov

Cross-Talk with Other Host Metabolic Processes (e.g., amino acid metabolism)

Dihydrourocanate, a metabolite produced by the gut microbiota, serves as a key signaling molecule that illustrates the intricate metabolic cross-talk between the host and its microbial inhabitants. Its very synthesis is intrinsically linked to host amino acid metabolism, and its subsequent actions reverberate through critical host signaling pathways, influencing broader metabolic homeostasis.

The primary and most direct interaction of dihydrourocanate with host metabolism is through its origin from the essential amino acid, histidine. nih.gov In the host, surplus histidine is typically converted to trans-urocanate in the liver and skin. nih.gov However, in the colon, gut bacteria possessing the enzyme urocanate reductase divert this pathway, reducing trans-urocanate into dihydrourocanate. nih.govebi.ac.uk This process represents a direct modulation of the host's histidine degradation pathway by the gut microbiota.

The metabolic journey from histidine to dihydrourocanate can be summarized as follows:

| Substrate | Enzyme | Product | Location/Organism |

| Histidine | Histidine ammonia-lyase | trans-Urocanate | Host (Liver, Skin) / Microbiota |

| trans-Urocanate | Urocanate reductase | Dihydrourocanate | Gut Microbiota |

This table details the enzymatic conversion of histidine to dihydrourocanate, highlighting the roles of both host and microbial enzymes.

Beyond its formation, dihydrourocanate actively participates in cross-talk by influencing key host metabolic signaling cascades. Research has identified that dihydrourocanate can directly impair insulin signaling. ebi.ac.uk This interference is mediated through the activation of the p38 gamma (MAPK12)-p62-mTORC1 signaling axis. ebi.ac.uk The mTORC1 pathway is a central regulator of cellular metabolism, growth, and proliferation, which responds to various inputs, including amino acid availability. researchgate.net By activating this pathway, dihydrourocanate, a product of microbial amino acid metabolism, directly influences a master regulator of host metabolic processes.

Furthermore, the standard histidine degradation pathway in the host ultimately leads to the formation of glutamate (B1630785), another key amino acid. nih.govgenome.jp While the microbial production of dihydrourocanate represents a diversion, it underscores the interconnectedness of amino acid metabolic networks. The fate of a single dietary amino acid, histidine, can be determined by the interplay between host and microbial enzymes, leading to different bioactive metabolites that engage in further metabolic cross-talk.

The key metabolic interactions involving dihydrourocanate are summarized below:

| Interacting Process/Pathway | Role of Dihydrourocanate | Key Mediators | Metabolic Consequence |

| Histidine Metabolism | Terminal product of an alternative degradation pathway. nih.govkegg.jp | Urocanate reductase. ebi.ac.uk | Diversion of host histidine metabolism by gut microbiota. nih.gov |

| Insulin Signaling | Impairs pathway activity. ebi.ac.uk | p38 gamma, p62, mTORC1. ebi.ac.uk | Contributes to impaired glucose tolerance. ebi.ac.uk |

| mTORC1 Signaling | Acts as an activator. ebi.ac.uk | p38 gamma, p62. ebi.ac.uk | Influences cellular growth, proliferation, and metabolic regulation. researchgate.net |

| Glutamate Metabolism | Represents a metabolic branch point from the canonical pathway leading to glutamate. nih.govgenome.jp | N/A | Highlights the competitive nature of host vs. microbial metabolite production. |

This table summarizes the significant metabolic pathways and processes that dihydrourocanate interacts with, showcasing its role in host-microbiota cross-talk.

Advanced Analytical Methodologies for Dihydrourocanate Research

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are cornerstone techniques for the analysis of small molecules like dihydrourocanate from complex biological matrices.

Ultra-High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the sensitive and selective quantification of dihydrourocanate. nih.govmdpi.comwaters.com This method offers high separation efficiency and short analysis times. nih.gov In a typical UHPLC-MS/MS setup, a C18 column is often used for chromatographic separation. mdpi.com The mobile phase commonly consists of a gradient of an aqueous solution with a small percentage of an organic acid, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov Both positive and negative ionization modes can be employed, depending on the specific characteristics of the compound and the desired sensitivity. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, further enhance the reliability of identification and quantification. rsc.orgresearchgate.net

Table 1: Illustrative UHPLC-ESI-MS/MS Parameters for Dihydrourocanate Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reversed-phase, e.g., Kinetex® PS C18 mdpi.com |

| Mobile Phase A | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min nih.govmdpi.com |

| Injection Volume | 4 µL mdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Capillary Voltage | 3.0 kV mdpi.com |

| Capillary Temperature | 320 °C mdpi.com |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and application.

Untargeted and Targeted Metabolomics Platforms for Comprehensive Analysis

Metabolomics, the large-scale study of small molecules, provides a comprehensive view of the metabolic state of a biological system. evotec.com Both untargeted and targeted approaches are valuable in dihydrourocanate research. metabolon.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global metabolic changes. evotec.com This discovery-driven approach is crucial for identifying novel biomarkers and understanding broad metabolic responses. evotec.comthermofisher.com It involves comparing the metabolomes of different groups (e.g., control vs. treated) to find statistically significant variations in metabolite levels. thermofisher.com

Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of metabolites. metabolon.com This hypothesis-driven approach offers higher sensitivity and accuracy for the quantification of specific compounds like dihydrourocanate and related metabolites in the histidine degradation pathway. nih.gov

The combination of untargeted and targeted metabolomics provides a powerful strategy. Untargeted analysis can reveal unexpected changes in metabolic pathways, which can then be validated and quantified using a targeted approach. nih.gov These platforms often utilize LC-MS/MS and have been instrumental in identifying metabolomic signatures in various conditions. nih.gov

Enzymatic Activity Assays and Kinetic Analysis

Understanding the function of enzymes that metabolize dihydrourocanate, such as urocanase (urocanate hydratase), requires robust enzymatic activity assays and detailed kinetic analysis. wikipedia.orgsigmaaldrich.comamsbio.com These assays are essential for characterizing enzyme function, determining kinetic parameters, and screening for inhibitors. amsbio.comucl.ac.uk

Enzyme activity can be measured by monitoring the consumption of the substrate (urocanate) or the formation of the product (dihydrourocanate, which is then converted to 4-imidazolone-5-propionate). wikipedia.org Spectrophotometric methods are commonly used, tracking the change in absorbance at a specific wavelength corresponding to the substrate or product. nih.gov For instance, the hydration of urocanate can be followed by the decrease in absorbance at 277 nm.

Kinetic analyses are performed to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). oup.com These experiments involve measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. oup.com Such studies provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For example, kinetic deuterium (B1214612) isotope effects have been measured for the urocanase reaction to elucidate its mechanism. nih.gov

Genetic and Transcriptomic Analysis Techniques (e.g., Gene Expression Profiling, Whole-Genome Sequencing in Microorganisms)

Genetic and transcriptomic analyses are vital for understanding the regulation and evolution of dihydrourocanate metabolism, particularly in microorganisms. nih.govfrontiersin.org

Whole-genome sequencing of microorganisms allows for the identification of genes encoding enzymes involved in the histidine degradation pathway, including the gene for urocanase (hutU). wikipedia.orgnih.gov Comparative genomics across different species can reveal the evolutionary relationships and conservation of these metabolic pathways. nih.govresearchgate.net For instance, analyzing the genome of Thermovibrio ammonificans, a deep-branching bacterium, has provided insights into the evolution of microbial metabolism. nih.gov

Gene expression profiling , often performed using RNA sequencing (RNA-Seq), provides a snapshot of the transcriptome—the complete set of RNA transcripts—under specific conditions. nih.govthermofisher.com This technique can reveal how the expression of genes involved in dihydrourocanate metabolism changes in response to environmental stimuli or genetic modifications. nih.govfrontiersin.org For example, transcriptomic analysis can be used to compare gene expression in wild-type versus mutant strains of bacteria to understand the regulatory networks controlling the histidine utilization (hut) operon. plos.orgplos.org

Table 2: Key Genetic and Transcriptomic Techniques in Dihydrourocanate Research

| Technique | Application in Dihydrourocanate Research | Key Insights |

| Whole-Genome Sequencing | Identification of genes in the histidine degradation pathway (e.g., hutU). wikipedia.orgnih.gov | Evolutionary conservation and divergence of metabolic pathways. nih.govresearchgate.net |

| Comparative Genomics | Comparison of metabolic gene clusters across different microbial species. nih.govfrontiersin.org | Understanding the distribution and adaptation of histidine metabolism. nih.gov |

| Gene Expression Profiling (RNA-Seq) | Quantifying the expression levels of hut operon genes under various conditions. nih.govthermofisher.com | Regulatory mechanisms controlling dihydrourocanate metabolism. frontiersin.org |

| Metagenomics | Studying the genetic potential for dihydrourocanate metabolism in microbial communities. frontiersin.org | Functional diversity of metabolic pathways in complex ecosystems. |

Protein Purification and Structural Biology Techniques

To fully understand the catalytic mechanism of enzymes like urocanase, it is essential to purify the protein and determine its three-dimensional structure. ucl.ac.ukwou.edu

Protein purification involves a series of steps to isolate the target enzyme from a crude cell lysate. wou.edu A common strategy includes initial precipitation with ammonium (B1175870) sulfate, followed by various chromatographic techniques. wou.edudu.ac.in These can include ion-exchange chromatography, which separates proteins based on charge, and size-exclusion chromatography, which separates them based on size. wou.eduwur.nl Affinity chromatography, a highly specific method, can also be used if a suitable ligand for the enzyme is available. ucl.ac.ukwur.nl

Once purified, the enzyme can be subjected to structural biology techniques , primarily X-ray crystallography. nih.gov This involves crystallizing the protein and then diffracting X-rays through the crystal to determine the arrangement of atoms. The crystal structure of urocanase from Pseudomonas putida has been solved, revealing a homodimeric structure with each subunit containing a tightly bound NAD+ cofactor. nih.govrcsb.org This structural information has provided detailed insights into the active site and the proposed catalytic mechanism, where NAD+ acts as an electrophile. wikipedia.orgnih.gov The structure shows how the substrate, urocanate, is sequestered in a cavity, and how the NAD domain acts as a lid that must open for substrate entry and product release. nih.govrcsb.org

Comparative Biochemical and Evolutionary Perspectives

Cross-Species Analysis of Histidine Degradation Pathway Homologs

The enzymes of the histidine utilization (hut) pathway, while functionally conserved, exhibit notable differences in their sequences, structures, and catalytic mechanisms across various species. The initial steps of histidine degradation are nearly universal, involving the deamination of histidine to urocanate, followed by hydration to imidazolone (B8795221) propionate (B1217596), and subsequent ring cleavage to form N-formimino-L-glutamate. nih.govnih.gov

Urocanase, the enzyme that hydrates urocanate, also shows cross-species variations. It is found in some bacteria, the liver of many vertebrates, and even in plants like white clover. frontiersin.org The structure of urocanase from Pseudomonas putida has been solved, revealing a homodimer with tightly bound NAD+ cofactors. frontiersin.org In humans, a deficiency in urocanase leads to the accumulation of urocanic acid in the urine. frontiersin.org

Imidazolonepropionase (HutI), which catalyzes the third step, has been the subject of comparative in-silico studies. A comparison between the enzyme from the Gram-negative Agrobacterium fabrum and the Gram-positive Bacillus subtilis revealed differences in amino acid composition, with the B. subtilis enzyme having a higher proportion of charged residues, contributing to its increased stability. sciforum.netmdpi.com The active sites also differ, with the A. tumefaciens (a close relative of A. fabrum) enzyme utilizing an Fe³⁺ ion, while the B. subtilis enzyme uses a Zn²⁺ ion. mdpi.comresearchgate.net

Table 1: Comparative Analysis of Histidine Degradation Pathway Homologs

| Enzyme | Organism | Key Features/Differences | Reference |

|---|---|---|---|

| Histidine Ammonia-Lyase (HAL) | Geobacillus kaustophilus | Optimal activity at 85°C; Km for L-histidine is 1.55 mM, kcat is 12.5 s-1. | mdpi.com |

| Histidine Ammonia-Lyase (HAL) | Pseudomonas putida | Well-characterized enzyme; shows different kinetic parameters compared to thermophilic HALs. | mdpi.com |

| Histidine Ammonia-Lyase (HAL) | Kurthia sp. | Reported Km of 1.25 mM. | google.com |

| Imidazolonepropionase (HutI) | Agrobacterium fabrum | In-silico analysis shows lower stability and fewer charged amino acids compared to B. subtilis HutI. Active site contains Fe3+. | sciforum.netmdpi.com |

| Imidazolonepropionase (HutI) | Bacillus subtilis | Higher stability due to more charged residues and intra-protein interactions. Active site contains Zn2+. | sciforum.netmdpi.com |

Variations in Dihydrourocanate Metabolism Across Diverse Organisms

The metabolism of dihydrourocanate is primarily centered around its formation from urocanate, a reaction catalyzed by urocanate reductase (UrdA). This enzyme is not universally present, and its existence and characteristics vary significantly across different organisms, leading to diverse metabolic fates for urocanate.

In many anaerobic bacteria, particularly within the gut microbiota, urocanate reductase plays a crucial role in anaerobic respiration, where urocanate serves as a terminal electron acceptor. nih.govnih.gov Species like Shewanella oneidensis, Fusobacterium, and Clostridium possess UrdA homologs. nih.gov The UrdA from S. oneidensis exhibits high substrate affinity (Km << 10 µM) and a high turnover rate (kcat = 360 s⁻¹), with a strong specificity for urocanate over other potential substrates like fumarate (B1241708). nih.govnih.gov The presence of this enzyme allows these bacteria to thrive in anaerobic environments where other bacteria cannot compete. nih.gov

In contrast, many aerobic bacteria and eukaryotes lack a functional urocanate reductase. For instance, in Pseudomonas species, the histidine degradation pathway proceeds through a five-step process that does not involve the reduction of urocanate. nih.govnih.gov Instead of being reduced, the intermediate N-formimino-L-glutamate is hydrolyzed via a different set of enzymes. nih.govnih.gov Similarly, in mammals, while the initial steps of histidine degradation occur, leading to urocanate, there is no known endogenous urocanate reductase to produce dihydrourocanate. frontiersin.org

The gut microbiome is a key site for dihydrourocanate production in mammals, including humans. The presence of bacteria like Clostridium sporogenes in the gut, which can perform reductive Stickland metabolism, contributes to the generation of imidazole (B134444) propionate (dihydrourocanate). nih.gov

Table 2: Variations in Dihydrourocanate (Imidazole Propionate) Production

| Organism/Environment | Presence of Urocanate Reductase (UrdA) | Metabolic Context | Reference |

|---|---|---|---|

| Shewanella oneidensis | Present | Anaerobic respiration with urocanate as a terminal electron acceptor. | nih.gov |

| Clostridium species (e.g., C. scindens, C. sporogenes) | Present | Part of reductive Stickland metabolism in the gut; contributes to circulating imidazole propionate. | nih.govnih.govasm.org |

| Pseudomonas species (e.g., P. putida, P. fluorescens) | Absent | Utilizes a five-step histidine degradation pathway that does not involve urocanate reduction. | nih.govnih.gov |

| Mammals (endogenous) | Absent | Histidine degradation proceeds to urocanate, but no endogenous enzyme for dihydrourocanate formation. | frontiersin.org |

| Human Gut Microbiota | Present in certain bacteria | A primary source of dihydrourocanate (imidazole propionate) in humans. | nih.gov |

Evolutionary Adaptation and Divergence of Urocanate Reductase

The evolution of urocanate reductase (UrdA) is a fascinating example of how enzymes adapt to specific metabolic niches. UrdA belongs to the flavin-dependent reductase superfamily and shares structural similarities with other reductases, such as fumarate reductase. nih.gov However, key differences in the active site confer its high specificity for urocanate. nih.gov

The electron transfer mechanism of urocanate reductase also shows evolutionary divergence. In some bacteria, like Shewanella oneidensis, UrdA is a periplasmic flavoprotein that receives electrons from the membrane. elifesciences.orgnih.govbiorxiv.org This process involves post-translational flavinylation, where a flavin mononucleotide (FMN) is covalently attached to the enzyme, a feature that is crucial for its function in anaerobic respiration. elifesciences.orgnih.govbiorxiv.org This flavinylation motif is thought to mediate electron transfer from the electron transport chain to the enzyme's active site. elifesciences.orgnih.gov

The adaptation of urocanate reductase is also evident in its distribution and regulation. The presence of UrdA homologs in diverse anaerobic gut bacteria suggests that this enzyme has been subject to horizontal gene transfer, allowing different species to colonize and thrive in the competitive gut environment. biorxiv.org The regulation of the urdA gene is often tied to the presence of its substrate, urocanate, and anaerobic conditions, further highlighting its specialized role in anaerobic metabolism. nih.gov

The divergence from closely related enzymes like fumarate reductase is highlighted by specific amino acid substitutions in the active site. For example, a tyrosine residue in UrdA, corresponding to a histidine in many fumarate reductases, is a key determinant of substrate specificity. nih.gov This evolutionary fine-tuning has allowed urocanate reductase to carve out a specific functional role in the metabolism of histidine-derived compounds in anaerobic environments.

Q & A

Q. How can dihydrourocanate be integrated into hybrid biomaterials for targeted drug delivery, and what characterization techniques assess efficacy?

- Methodological Answer : Synthesize dihydrourocanate-conjugated nanoparticles (e.g., PLGA or liposomes) and characterize via dynamic light scattering (DLS) for size and zeta potential. Evaluate drug release kinetics in simulated physiological fluids (PBS, pH 7.4) and validate targeting using flow cytometry (e.g., ligand-receptor binding assays). In vivo imaging (IVIS) tracks biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.